Potassium 2-methylnaphthalenesulphonate

Description

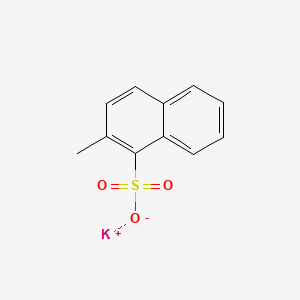

Potassium 2-methylnaphthalenesulphonate is an organosulfonate compound derived from naphthalene, featuring a methyl group at the 2-position and a sulfonate group bonded to a potassium cation. Organosulfonates are widely used as surfactants, dispersants, and intermediates in chemical synthesis due to their solubility and stability .

Properties

CAS No. |

93892-69-4 |

|---|---|

Molecular Formula |

C11H9KO3S |

Molecular Weight |

260.35 g/mol |

IUPAC Name |

potassium;2-methylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C11H10O3S.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

JNFMKJSGDMMHTL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-methylnaphthalenesulphonate can be synthesized through the sulfonation of 2-methylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of 2-methylnaphthalene with sulfuric acid or oleum under controlled temperature conditions. The resulting 2-methylnaphthalenesulphonic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, ensuring efficient production and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:

Potassium 2-methylnaphthalenesulphonate serves as an important reagent in organic synthesis. It is utilized as an intermediate in the production of various chemical compounds, facilitating reactions that lead to the formation of more complex structures. Its sulfonate group enhances solubility and reactivity, making it a valuable component in synthetic pathways.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Sulfonation | 2-Methylnaphthalene, Sulfuric Acid | Controlled temperature | High |

| Neutralization | Sulfonic Acid, Potassium Hydroxide | Room temperature | Moderate |

Biological Research

Biodegradation Studies:

Research has indicated that this compound can be metabolized by specific bacterial strains. For example, a study identified a Pseudomonas strain capable of degrading naphthalenesulfonic acids, including this compound. This degradation pathway is significant for bioremediation efforts in contaminated environments.

Case Study: Pseudomonas sp. TA-2

- Objective: To evaluate the degradation capabilities of Pseudomonas sp. TA-2 on naphthalenesulfonic acids.

- Methodology: The strain was incubated with this compound in a nutrient medium.

- Results: The bacteria effectively degraded the compound, producing salicylate as an intermediate and demonstrating potential for bioremediation applications .

Industrial Applications

Dyes and Pigments Production:

In industrial settings, this compound is employed in the manufacture of dyes and pigments. Its unique chemical structure allows it to act as a dyeing agent, enhancing color properties and stability in various materials.

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Dye Manufacturing | Used as a dyeing agent for textiles and paper products. |

| Pigment Production | Enhances color stability and vibrancy in pigments. |

| Chemical Intermediates | Acts as a precursor in the synthesis of other chemicals. |

Mechanism of Action

The mechanism of action of potassium 2-methylnaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C₁₁H₉KO₃S (based on lithium and calcium analogs in ).

- Molecular Weight : Estimated ~242.3 g/mol (calculated from formula).

- Applications : Likely serves as a dispersant in industrial processes, similar to sodium naphthalenesulfonates .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares potassium 2-methylnaphthalenesulphonate with sodium, lithium, and calcium analogs:

*Inferred formula based on cation valency and analogs.

Key Observations :

- Cation Impact :

- Solubility : Sodium and potassium salts generally exhibit higher water solubility compared to calcium salts due to smaller ionic radii and lower charge density .

- Stability : Calcium salts may form less soluble precipitates in hard water, limiting their use in aqueous systems, while alkali metal salts (Na⁺, K⁺, Li⁺) remain stable .

Biological Activity

Potassium 2-methylnaphthalenesulphonate (K2MNS) is a sulfonic acid derivative of naphthalene that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings from various sources.

This compound is characterized by its sulfonate group attached to a methyl-substituted naphthalene ring. Its structural formula can be represented as follows:

This structure contributes to its solubility and reactivity, making it a useful compound in various biological and industrial applications.

Antioxidant Properties

Research indicates that naphthalene derivatives, including K2MNS, exhibit significant antioxidant activity. A study comparing the radical scavenging effects of various naphthalene derivatives found that K2MNS maintains considerable antioxidant capacity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays, showing that K2MNS effectively reduces free radicals in vitro .

Table 1: Antioxidant Activity of Naphthalene Derivatives

| Compound | DPPH EC50 (µM) | ABTS EC50 (µM) |

|---|---|---|

| K2MNS | 245 ± 6 | 254 ± 26 |

| 1-Napthol | 45 ± 5 | 50 ± 3 |

| 2-Napthol | 55 ± 4 | 60 ± 4 |

Toxicity and Safety Profile

The safety profile of K2MNS has been evaluated in several studies. An assessment indicated no significant mutagenic or carcinogenic potential at doses up to 1000 mg/kg/day in animal models. The Ames test results were negative, suggesting that K2MNS does not pose a mutagenic risk . Additionally, developmental and reproductive toxicity studies showed no adverse effects at tested doses.

Table 2: Toxicological Profile of K2MNS

| Endpoint | Result |

|---|---|

| Mutagenicity | Negative (Ames Test) |

| Carcinogenicity | Not classified |

| Developmental Toxicity | No adverse effects |

| Reproductive Toxicity | No adverse effects |

Case Studies

- Antioxidant Efficacy in Chicken Liver Microsomes : A study demonstrated that K2MNS exhibited comparable lipid-peroxidation-suppressing capabilities to its unsulfated counterparts when tested in chicken liver microsomes. This finding underscores the relevance of K2MNS as an effective antioxidant agent in biological systems .

- Photostabilization Applications : Research into the use of naphthalene sulfonates as photostabilizers for polymers revealed that complexes formed with potassium naphthalenesulfonates significantly enhance the stability of poly(vinyl chloride) against UV degradation. This application highlights the compound's utility beyond biological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.